molecular formula C18H18N2O3 B4943723 methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate

methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate

Cat. No. B4943723
M. Wt: 310.3 g/mol
InChI Key: RJQNIYSEVQWMRH-DOOFWDELSA-N
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Description

Methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate, also known as MPH, is a chemical compound that has been widely studied for its potential therapeutic properties. MPH has shown promising results in various scientific research studies, making it a subject of interest for researchers in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by altering the expression of certain genes. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate in lab experiments is its potential therapeutic properties. This compound has shown promising results in various scientific research studies, making it a subject of interest for researchers in the field of medicinal chemistry. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to fully understand the toxicity of this compound and its potential side effects.

Future Directions

There are several future directions for research on methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate. One area of research is the development of new methods for synthesizing this compound. Another area of research is the investigation of the mechanism of action of this compound. Additionally, further research is needed to fully understand the therapeutic potential of this compound and its potential side effects. Further research is also needed to investigate the potential of this compound as a treatment for various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research studies. It has potential therapeutic properties, including antimicrobial, antifungal, and anticancer properties. This compound has also shown potential as an anti-inflammatory and antioxidant agent. However, further research is needed to fully understand the mechanism of action of this compound, its potential toxicity, and its therapeutic potential.

Synthesis Methods

The synthesis of methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate involves the reaction of hydrazinecarboxylic acid with 4-hydroxybenzaldehyde and cinnamaldehyde in the presence of a catalyst. The resulting product is then treated with methyl iodide to obtain the final product, this compound.

Scientific Research Applications

Methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate has been studied extensively for its potential therapeutic properties. It has been found to have antimicrobial, antifungal, and anticancer properties. This compound has also shown potential as an anti-inflammatory and antioxidant agent. These properties make it a subject of interest for researchers in the field of medicinal chemistry.

properties

IUPAC Name

methyl N-[(Z)-[4-[(E)-3-phenylprop-2-enoxy]phenyl]methylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-18(21)20-19-14-16-9-11-17(12-10-16)23-13-5-8-15-6-3-2-4-7-15/h2-12,14H,13H2,1H3,(H,20,21)/b8-5+,19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQNIYSEVQWMRH-DOOFWDELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NN=CC1=CC=C(C=C1)OCC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N/N=C\C1=CC=C(C=C1)OC/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823644
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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